molecular formula C12H16O4 B15258112 2-[4-(2-Methoxyethyl)phenoxy]propanoic acid

2-[4-(2-Methoxyethyl)phenoxy]propanoic acid

Cat. No.: B15258112
M. Wt: 224.25 g/mol
InChI Key: MBGAWBKOCNDAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methoxyethyl)phenoxy]propanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its phenoxypropanoic acid structure, which includes a methoxyethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyethyl)phenoxy]propanoic acid typically involves the reaction of 4-(2-methoxyethyl)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyethyl)phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-[4-(2-Methoxyethyl)phenoxy]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyethyl)phenoxy]propanoic acid is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyethyl)phenoxy]propanoic acid is unique due to its methoxyethyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased solubility or enhanced interaction with target molecules.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-[4-(2-methoxyethyl)phenoxy]propanoic acid

InChI

InChI=1S/C12H16O4/c1-9(12(13)14)16-11-5-3-10(4-6-11)7-8-15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14)

InChI Key

MBGAWBKOCNDAKF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.